molecular formula C18H14F3NO B2354006 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline CAS No. 854774-90-6

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

Cat. No. B2354006
CAS RN: 854774-90-6
M. Wt: 317.311
InChI Key: MMTNTVXAMDADBV-UHFFFAOYSA-N
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Description

The compound “4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline” is a complex organic molecule that contains a quinoline core structure. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinolines are often used in the synthesis of pharmaceuticals and other complex organic molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core and the addition of the various substituents. One common method for synthesizing quinolines is the Skraup synthesis, which involves the condensation of aniline and an acid in the presence of an oxidizing agent . The methoxyphenyl, methyl, and trifluoromethyl groups could then be added in subsequent steps through various reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with the methoxyphenyl, methyl, and trifluoromethyl groups attached at the 4, 3, and 8 positions, respectively. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an aromatic compound, this molecule could participate in electrophilic aromatic substitution reactions. The presence of the electron-donating methoxy group could make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core and the various substituents would likely result in a compound with significant polarity and potential for hydrogen bonding .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline has shown potential as antimicrobial agents. These compounds have been evaluated for antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Synthetic Routes and Derivatives

  • Development of novel synthetic strategies for 3,4,8-trisubstituted quinoline derivatives, highlighting the versatility of these compounds in synthetic chemistry (Atkins et al., 1997).

Crystal Structure Analysis

Pharmacological Potential

  • Synthesis of substituted quinolines and evaluation of their anti-breast cancer activities, demonstrating the potential therapeutic applications of quinoline derivatives (Shi et al., 2008).
  • Investigation of Y-shaped tri-fluoromethyl substituted quinoxalines, examining their optical properties and potential applications in materials science (Rajalakshmi & Palanisami, 2020).

Molecular Design and Synthesis

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry or other fields. The synthesis and characterization of this compound could also be optimized to improve yield and purity .

properties

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTNTVXAMDADBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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